![molecular formula C14H7ClO2 B1299042 9-Fluorenone-4-carbonyl chloride CAS No. 7071-83-2](/img/structure/B1299042.png)
9-Fluorenone-4-carbonyl chloride
Overview
Description
9-Fluorenone-4-carbonyl chloride is a fluorescent electrophilic reagent . It has been used to functionalize amino acids in an alkaline medium before their enantioresolution by HPLC . It has also been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .
Chemical Reactions Analysis
9-Fluorenone-4-carbonyl chloride reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives suitable for sensitive and efficient chromatographic determination and resolution .
Scientific Research Applications
Synthesis of Fluorene Derivatives
This compound serves as a starting material for the synthesis of various fluorene derivatives. For instance, it has been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide . Such derivatives are significant in the development of new materials with potential applications in organic electronics and photonics.
Fluorescent Electrophilic Reagent
As a fluorescent electrophilic reagent, 9-Fluorenone-4-carbonyl chloride can be employed in fluorescence microscopy and spectroscopy. This application is valuable for biological studies where the visualization of cellular components and processes is required .
Mechanism of Action
Target of Action
The primary target of 9-Fluorenone-4-carbonyl chloride (FCC) are amino acids . It is used to functionalize amino acids in an alkaline medium .
Mode of Action
FCC is a fluorescent electrophilic reagent . It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction allows for sensitive and efficient chromatographic determination and resolution .
Biochemical Pathways
The biochemical pathways affected by FCC primarily involve the functionalization of amino acids. The compound’s interaction with amino acids leads to the production of stable and highly fluorescent derivatives . These derivatives are then suitable for enantioresolution by High-Performance Liquid Chromatography (HPLC) .
Result of Action
The result of FCC’s action is the production of stable and highly fluorescent derivatives of amino acids . These derivatives can be efficiently separated and determined using HPLC . This makes FCC a valuable tool in biochemical research, particularly in studies involving amino acids .
Action Environment
The action of FCC is influenced by the solvent used in the reaction. The increase in solubility of the analyte in the mobile phase seems to be responsible for this . Therefore, the choice of solvent can significantly impact the efficacy and stability of FCC’s action.
Safety and Hazards
9-Fluorenone-4-carbonyl chloride causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil as the product is insoluble and sinks in water . Contact with skin, eyes, and clothing should be avoided . After handling, skin should be washed thoroughly .
Future Directions
Fluorenones, including 9-Fluorenone-4-carbonyl chloride, have potential applications in various domains due to their intriguing and tunable photo, as well as physico-chemical properties . They show various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Organic chemists are developing various protocols for the synthesis of fluorenones . Despite several protocols developed for their synthesis since 1931, there is no review covering their entire synthetic protocols . This review includes several classical and novel synthetic approaches for the synthesis of fluorenones . Furthermore, future directions are also given .
properties
IUPAC Name |
9-oxofluorene-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCGWCQMEUASJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346171 | |
Record name | 9-Fluorenone-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenone-4-carbonyl chloride | |
CAS RN |
7071-83-2 | |
Record name | 9-Fluorenone-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7071-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 9-Fluorenone-4-carbonyl chloride as a chiral derivatizing agent for amino acid enantiomers?
A1: 9-Fluorenone-4-carbonyl chloride (FCC) acts as an electrophilic reagent. [] The carbonyl chloride group (-COCl) readily reacts with the nucleophilic amino group (-NH2) present in amino acids. This reaction forms a stable amide bond, resulting in a diastereomeric derivative of the amino acid. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using chromatographic techniques like high-performance liquid chromatography (HPLC). []
Q2: The research mentions using a "teicoplanin phase" for enantiomeric separation. What is the role of teicoplanin in this context?
A2: Teicoplanin is a chiral selector, often used as a stationary phase in chiral chromatography. [] When incorporated into the stationary phase, it creates a chiral environment. As the derivatized amino acid enantiomers pass through the column, they interact differently with the teicoplanin based on their three-dimensional structure. This differential interaction leads to distinct retention times for each enantiomer, ultimately achieving separation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.